molecular formula C23H36N2O2 B6080476 [1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol

[1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol

Cat. No.: B6080476
M. Wt: 372.5 g/mol
InChI Key: UTALIALXKKIXOZ-UHFFFAOYSA-N
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Description

[1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound is particularly interesting due to its potential pharmacological properties and its structural complexity.

Properties

IUPAC Name

[1-[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c26-18-19-11-14-25(15-12-19)21-7-5-13-24(17-21)16-20-6-1-4-10-23(20)27-22-8-2-3-9-22/h1,4,6,10,19,21-22,26H,2-3,5,7-9,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTALIALXKKIXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2CN3CCCC(C3)N4CCC(CC4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopentyloxyphenyl group: This step often involves nucleophilic substitution reactions where the phenyl group is functionalized with a cyclopentyloxy group.

    Attachment of the piperidin-4-yl group: This can be done through reductive amination or other suitable coupling reactions.

    Final functionalization to introduce the methanol group: This step usually involves reduction reactions to convert a precursor aldehyde or ketone to the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the piperidine rings or other functional groups.

    Substitution: Various substitution reactions can be performed on the aromatic ring or the piperidine moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: Its biological activity can be studied to understand its effects on different biological pathways.

    Chemical Biology: It can be used as a probe to study the interactions of piperidine derivatives with biological targets.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of [1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The piperidine moiety is known to interact with various biological targets, which could explain its potential pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a wide range of biological activities.

    Piperidin-4-ylmethanol: Similar structure but lacks the cyclopentyloxyphenyl group.

    Cyclopentyloxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

  • The combination of the cyclopentyloxyphenyl group with the piperidine moieties makes [1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol unique.
  • Its structural complexity and potential for diverse biological activities set it apart from simpler piperidine derivatives.

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